molecular formula C13H17NO3 B14140520 2-(4-Formylphenoxy)-N-isobutylacetamide CAS No. 926208-45-9

2-(4-Formylphenoxy)-N-isobutylacetamide

Cat. No.: B14140520
CAS No.: 926208-45-9
M. Wt: 235.28 g/mol
InChI Key: IUNFJJTWTHRDKU-UHFFFAOYSA-N
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Description

2-(4-Formylphenoxy)-N-isobutylacetamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a formyl group attached to a phenoxy moiety, which is further connected to an isobutylacetamide group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Formylphenoxy)-N-isobutylacetamide typically involves the alkylation of 4-hydroxybenzaldehyde with 2-chloro-N-isobutylacetamide in the presence of a base such as potassium hydroxide (KOH). The reaction proceeds through the formation of an intermediate, which is then subjected to further purification and characterization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Formylphenoxy)-N-isobutylacetamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the hydrogen atoms on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-(4-Carboxyphenoxy)-N-isobutylacetamide.

    Reduction: 2-(4-Hydroxyphenoxy)-N-isobutylacetamide.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Formylphenoxy)-N-isobutylacetamide involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, the phenoxy moiety can engage in π-π interactions with aromatic residues in biological macromolecules, further modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Formylphenoxy)-N-isobutylacetamide is unique due to the presence of the isobutylacetamide group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.

Properties

CAS No.

926208-45-9

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

2-(4-formylphenoxy)-N-(2-methylpropyl)acetamide

InChI

InChI=1S/C13H17NO3/c1-10(2)7-14-13(16)9-17-12-5-3-11(8-15)4-6-12/h3-6,8,10H,7,9H2,1-2H3,(H,14,16)

InChI Key

IUNFJJTWTHRDKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)COC1=CC=C(C=C1)C=O

Origin of Product

United States

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